molecular formula C18H18ClN3O2S B2769485 N-allyl-2-[4-(benzyloxy)-2-chlorobenzoyl]-1-hydrazinecarbothioamide CAS No. 478040-01-6

N-allyl-2-[4-(benzyloxy)-2-chlorobenzoyl]-1-hydrazinecarbothioamide

Cat. No.: B2769485
CAS No.: 478040-01-6
M. Wt: 375.87
InChI Key: HMCRHQYFVTUOCI-UHFFFAOYSA-N
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Description

N-allyl-2-[4-(benzyloxy)-2-chlorobenzoyl]-1-hydrazinecarbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an allyl group, a benzyloxy group, and a chlorobenzoyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-[4-(benzyloxy)-2-chlorobenzoyl]-1-hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(benzyloxy)-2-chlorobenzoic acid: This can be achieved through the chlorination of 4-hydroxybenzoic acid followed by benzylation.

    Formation of the benzoyl chloride derivative: The 4-(benzyloxy)-2-chlorobenzoic acid is then converted to its corresponding benzoyl chloride using thionyl chloride.

    Reaction with hydrazinecarbothioamide: The benzoyl chloride derivative is reacted with hydrazinecarbothioamide to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-[4-(benzyloxy)-2-chlorobenzoyl]-1-hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-allyl-2-[4-(benzyloxy)-2-chlorobenzoyl]-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-allyl-2-[4-(benzyloxy)-2-chlorobenzoyl]-1-hydrazinecarbothioamide: shares similarities with other hydrazinecarbothioamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-[(2-chloro-4-phenylmethoxybenzoyl)amino]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c1-2-10-20-18(25)22-21-17(23)15-9-8-14(11-16(15)19)24-12-13-6-4-3-5-7-13/h2-9,11H,1,10,12H2,(H,21,23)(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCRHQYFVTUOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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